molecular formula C18H15NO2 B8663982 2-(Diphenoxymethyl)pyridine CAS No. 105745-58-2

2-(Diphenoxymethyl)pyridine

Cat. No.: B8663982
CAS No.: 105745-58-2
M. Wt: 277.3 g/mol
InChI Key: PEXOHYPIMCHEIY-UHFFFAOYSA-N
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Description

2-(Diphenoxymethyl)pyridine (CAS: 3678-70-4) is a pyridine derivative with a diphenoxymethyl substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₈H₁₅NO₂, and its molecular weight is 289.32 g/mol. The compound features a pyridine core modified by a diphenoxymethyl group, which introduces steric bulk and influences electronic properties.

Properties

CAS No.

105745-58-2

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-(diphenoxymethyl)pyridine

InChI

InChI=1S/C18H15NO2/c1-3-9-15(10-4-1)20-18(17-13-7-8-14-19-17)21-16-11-5-2-6-12-16/h1-14,18H

InChI Key

PEXOHYPIMCHEIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C2=CC=CC=N2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

To contextualize 2-(diphenoxymethyl)pyridine, we compare it with analogous pyridine-based compounds, focusing on substituent effects, physicochemical properties, and functional roles.

Table 1: Key Properties of Selected Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications/Properties References
This compound C₁₈H₁₅NO₂ 289.32 Diphenoxymethyl Not reported Research applications (inferred)
2-(Diphenylmethyl)pyridine C₁₈H₁₅N 245.32 Diphenylmethyl Not reported Ligand synthesis, coordination
2-(Chloromethyl)pyridine HCl C₆H₆ClN·HCl 164.03 Chloromethyl, HCl 109–124 Intermediate in organic synthesis
2-Phenylpyridine C₁₁H₉N 155.20 Phenyl Not reported Pharmaceutical intermediates
2,2'-Bipyridine C₁₀H₈N₂ 156.18 Two pyridine rings 69–71 Coordination chemistry, catalysis
2-Aminopyridine C₅H₆N₂ 94.12 Amino 57–59 Precursor for agrochemicals, drugs

Substituent Effects on Physicochemical Properties

  • Steric and Electronic Modulation: this compound: The diphenoxymethyl group introduces significant steric hindrance and electron-donating properties via oxygen atoms. This may enhance solubility in polar solvents compared to purely aromatic substituents like diphenylmethyl (C₁₈H₁₅N) . 2-(Diphenylmethyl)pyridine: The diphenylmethyl group is purely hydrophobic, favoring applications in nonpolar media. Its lack of heteroatoms limits hydrogen-bonding interactions, unlike diphenoxymethyl derivatives. 2-(Chloromethyl)pyridine HCl: The chloromethyl group increases electrophilicity, making it reactive toward nucleophiles. Its hydrochloride salt form improves stability and handling .
  • Thermal Stability: Chloromethyl derivatives (e.g., 2-(chloromethyl)pyridine HCl) exhibit moderate thermal stability, with decomposition observed at elevated temperatures (>200°C) . Diphenylmethyl and diphenoxymethyl derivatives likely have higher melting points due to increased molecular weight and van der Waals interactions, though specific data are absent.

Reactivity and Functional Utility

  • Coordination Chemistry: 2,2'-Bipyridine is a classic ligand for transition metals (e.g., Ru complexes in dye-sensitized solar cells) due to its chelating nitrogen atoms . In contrast, this compound’s bulky substituent may hinder metal coordination but could stabilize unusual oxidation states. 2-(Diphenylphosphino)ethylpyridine (CAS: 10150-27-3) demonstrates phosphine-pyridine hybrid ligand behavior, enabling catalytic applications in cross-coupling reactions .
  • Pharmacological Potential: 2-Aminopyridine derivatives are explored for CNS stimulation and acetylcholinesterase inhibition . The diphenoxymethyl group in this compound could enhance blood-brain barrier penetration due to lipophilicity. Chloromethylpyridine HCl shows acute toxicity (LD₅₀ = 316 mg/kg in rats), highlighting the need for careful handling .

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